2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Description
Chemical Structure: The compound (CAS: 862807-76-9, C₁₄H₁₀Cl₂N₂O₃S₂, MW: 389.28) features a thiophene core substituted with two chlorine atoms at positions 2 and 5, linked via a carboxamide group to a 4,7-dimethoxy-1,3-benzothiazole moiety (). Benzothiazoles are pharmacologically relevant heterocycles, often associated with antimicrobial, anticancer, and anti-inflammatory activities.
Properties
IUPAC Name |
2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S2/c1-20-7-3-4-8(21-2)11-10(7)17-14(23-11)18-13(19)6-5-9(15)22-12(6)16/h3-5H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZVFOFWBQWZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: Starting with 4,7-dimethoxy-1,3-benzothiazol-2-amine, which can be synthesized from 2-aminothiophenol and dimethoxybenzaldehyde.
Coupling with Thiophene Derivative: The benzothiazole derivative is then coupled with a thiophene-3-carboxylic acid derivative under appropriate conditions, often using coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
2,5-Dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
2,5-Dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the presence of the benzothiazole moiety, which is known for its antibacterial properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.
Biological Research: The compound is investigated for its potential to inhibit specific enzymes or proteins, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress or signal transduction .
Comparison with Similar Compounds
Halogenated Heterocyclic Carboxamides
Key Analogs :
- Hydrazinecarbothioamides [4–6] (): These compounds contain sulfonylbenzoyl hydrazinecarbothioamide groups with fluorine substituents. Unlike the target compound, they lack benzothiazole rings but share carboxamide/thioamide functionalities.
- Triazole-thiones [7–9] (): These feature triazole cores with sulfur and fluorine substituents. Their tautomeric behavior contrasts with the rigid benzothiazole-thiophene system of the target compound.
Functional Group Analysis :
The dimethoxybenzothiazole group may confer greater lipophilicity than sulfonyl or triazole derivatives .
Thiazole/Benzothiazole Derivatives
Key Analogs :
- Thiazolylmethylcarbamates [q, r, w, x] (): These contain carbamate-linked thiazole rings and complex amino acid side chains. Unlike the target compound, they lack chlorinated thiophenes but share heterocyclic diversity.
Structural Impact on Properties :
The target’s carboxamide group offers hydrogen-bonding capability similar to carbamates in analogs but with reduced steric hindrance. The dimethoxybenzothiazole may enhance metabolic stability compared to simpler thiazoles .
Implications for Drug Design
The dichlorothiophene-benzothiazole scaffold offers unique advantages:
- Electronic Effects : Chlorine atoms enhance π-π stacking and electron-withdrawing properties.
- Lipophilicity : Dimethoxy groups improve membrane permeability vs. polar sulfonyl analogs .
- Structural Rigidity : Benzothiazole-thiophene fusion may reduce conformational flexibility, enhancing target selectivity.
Comparatively, triazole-thiones () and thiazolylmethylcarbamates () prioritize hydrogen-bonding diversity but may suffer from synthetic complexity or instability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
